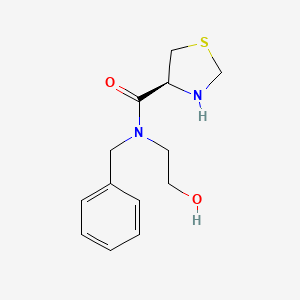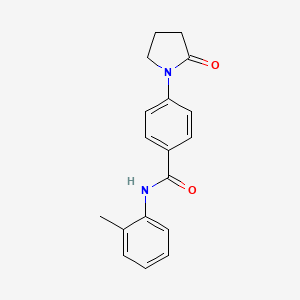
(4S)-N-benzyl-N-(2-hydroxyethyl)-1,3-thiazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-N-benzyl-N-(2-hydroxyethyl)-1,3-thiazolidine-4-carboxamide, also known as BZT, is a thiazolidine derivative that has been extensively studied for its various biological activities. BZT has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of (4S)-N-benzyl-N-(2-hydroxyethyl)-1,3-thiazolidine-4-carboxamide is not fully understood. However, studies have shown that this compound exerts its biological activities by modulating various signaling pathways in cells. This compound has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. This compound has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce oxidative stress in cells. This compound has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4S)-N-benzyl-N-(2-hydroxyethyl)-1,3-thiazolidine-4-carboxamide in lab experiments is its versatility. This compound has been found to exhibit various biological activities, making it a potential candidate for the treatment of multiple diseases. Another advantage is its relatively low toxicity. Studies have shown that this compound is well-tolerated in animals and does not cause significant adverse effects. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of (4S)-N-benzyl-N-(2-hydroxyethyl)-1,3-thiazolidine-4-carboxamide. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another potential direction is the investigation of the molecular targets of this compound and the signaling pathways involved in its biological activities. Furthermore, the potential use of this compound in combination with other drugs for the treatment of various diseases should also be explored. Finally, the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease should be further investigated.
Métodos De Síntesis
(4S)-N-benzyl-N-(2-hydroxyethyl)-1,3-thiazolidine-4-carboxamide can be synthesized through a one-pot reaction of benzylamine, ethyl acetoacetate, and thiourea. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
(4S)-N-benzyl-N-(2-hydroxyethyl)-1,3-thiazolidine-4-carboxamide has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and atherosclerosis. This compound has also been found to exhibit antitumor properties, making it a potential candidate for cancer treatment. In addition, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(4S)-N-benzyl-N-(2-hydroxyethyl)-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-7-6-15(8-11-4-2-1-3-5-11)13(17)12-9-18-10-14-12/h1-5,12,14,16H,6-10H2/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEHJHXTZPBFPX-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)N(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCS1)C(=O)N(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)
![2,6-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]pyrimidin-4-amine](/img/structure/B7645345.png)

![2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7645358.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B7645364.png)
![(2R)-N-[(2-methoxyphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7645370.png)


![6-[2-(ethylamino)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645389.png)

![6-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645400.png)

![2-[4-[[(2S)-oxolane-2-carbonyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7645409.png)